Enantioselectivity in Organocatalytic Michael Addition: Six-Membered Ring vs. Five-Membered Ring
In a head-to-head study of cinchona alkaloid-catalyzed asymmetric Michael addition to methyl vinyl ketone, ethyl 2-oxocyclohexanecarboxylate and its five-membered ring analog (ethyl 2-oxocyclopentanecarboxylate) exhibited distinct enantioselectivities. This demonstrates that the ring size directly modulates the stereochemical outcome, a critical factor for chiral pool synthesis [1].
| Evidence Dimension | Enantioselectivity (ee %) |
|---|---|
| Target Compound Data | Up to 80% ee |
| Comparator Or Baseline | Ethyl 2-oxocyclopentanecarboxylate: Up to 83% ee |
| Quantified Difference | 3 percentage point difference |
| Conditions | Cinchona alkaloid catalyst, methyl vinyl ketone, cinchona:reactant ratio 1:500 [1] |
Why This Matters
This data confirms that the six-membered ring analog provides a distinct stereochemical outcome compared to its five-membered counterpart, allowing for tailored enantioselectivity in a specific reaction system.
- [1] Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 2001, 13(10), 614–618. View Source
